molecular formula C16H22N6O3 B2640862 1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 922480-78-2

1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2640862
CAS RN: 922480-78-2
M. Wt: 346.391
InChI Key: RZAQCFSCXWFVHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives often involves reactions with dienophiles . For example, 1,2,4-triazines can undergo a [2+2] cycloaddition reaction with activated aryloxyacetic acid derivatives to produce tris-β-lactams . Another method involves high-pressure conditions to achieve one-step condensation reactions .


Molecular Structure Analysis

The molecular structure of triazines is a six-membered ring with three carbon atoms and three nitrogen atoms . The positions of the nitrogen atoms can vary, leading to different isomers such as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They can also participate in inverse electron-demand Diels–Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their specific structures and substituents. For example, 2,4,6-tricyano-1,3,5-triazine has been found to have a high-pressure structure .

Scientific Research Applications

Synthesis and Biological Activity

A range of studies have focused on synthesizing derivatives of compounds similar to 1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione and examining their biological activities. For instance, novel heterocycles, including triazino purines, have been synthesized and tested for antitumor and vascular relaxing effects. Some derivatives exhibited considerable activity against certain leukemia strains and were studied for their vascular relaxing properties, although they didn't show potent activity in that area (Ueda et al., 1987). Similarly, the synthesis of new triazino and triazolo purine derivatives led to the identification of compounds with considerable antineoplastic, anti-HIV-1, and antimicrobial activities, with specific compounds showing potent activity against melanoma, lung cancer, breast cancer, and various microbial strains (Ashour et al., 2012).

Inhibitory and Pharmacological Enhancement

Some studies have synthesized derivatives as inhibitors for specific enzymes or as pharmacological enhancers. For instance, a series of 2-substituted derivatives were synthesized as inhibitors of d-amino acid oxidase (DAAO), with many compounds in this series being potent DAAO inhibitors. These inhibitors were found to be metabolically resistant to specific metabolic processes, and one particular compound demonstrated the ability to serve as a pharmacoenhancer, increasing the plasma levels of certain molecules when coadministered (Hin et al., 2015).

Structural and Chemical Properties

There is also research focused on the chemical synthesis, structural analysis, and characterization of similar compounds. Studies involving the synthesis of certain triazine derivatives, structural reassignment, and examination of their molecular structures, crystal structures, and various reaction pathways contribute valuable information about the chemical behavior, stability, and potential applications of these compounds in different scientific domains. For instance, the synthesis, spectroscopic studies, and crystal structure analysis of specific derivatives provide insights into their molecular arrangement, intermolecular interactions, and chemical reactivity (Abushamleh et al., 2003).

Mechanism of Action

The mechanism of action of triazines often involves interactions with biological targets. For example, some triazine derivatives have been found to inhibit certain enzymes, which can lead to their antiviral, anticancer, and other biological activities .

Safety and Hazards

Like all chemicals, triazines must be handled with care. Some triazines can be harmful if swallowed and may cause skin irritation or serious eye damage. They may also cause respiratory irritation .

Future Directions

Future research on triazines will likely continue to explore their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the discovery of new biological activities, and the design of triazine-based drugs .

properties

IUPAC Name

1-(3-hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-5-7-20-14(24)12-13(19(4)16(20)25)17-15-21(8-6-9-23)18-10(2)11(3)22(12)15/h5,11,23H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAQCFSCXWFVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 43988641

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